molecular formula C13H19N3O B2399044 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2189368-13-4

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No.: B2399044
CAS No.: 2189368-13-4
M. Wt: 233.315
InChI Key: MYUKKKSSKUJPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Scientific Research Applications

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Future Directions

The future directions for research on “8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. Given its structural similarity to tropane alkaloids, it may also be of interest to explore its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of chiral catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and scopolamine, which also feature a bicyclic structure with a nitrogen atom.

    Pyrrolidine Derivatives: Compounds such as nicotine, which have a similar nitrogen-containing ring structure.

Uniqueness

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-methyl-3-(4-methylpyrimidin-2-yl)oxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-5-6-14-13(15-9)17-12-7-10-3-4-11(8-12)16(10)2/h5-6,10-12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKKKSSKUJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CC3CCC(C2)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.